molecular formula C17H21NO B2969208 {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine CAS No. 760910-17-6

{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine

Cat. No. B2969208
CAS RN: 760910-17-6
M. Wt: 255.361
InChI Key: JKRJFQHRCGSPAX-UHFFFAOYSA-N
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Description

“{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine” is an organic compound . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Synthesis Analysis

The compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy . More details about the synthesis process can be found in the referenced paper .


Chemical Reactions Analysis

The compound exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, it is a weak base .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 255.35 . More specific physical and chemical properties are not available in the current resources.

Mechanism of Action

Target of Action

The compound contains abenzylic amine group , which is known to interact with various biological targets, including enzymes and receptors. The specific interaction depends on the exact structure of the compound and the biological context.

Mode of Action

The mode of action of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine involves its interaction with its targets. The compound can undergo various types of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets.

Biochemical Pathways

The compound’s reactions, such asfree radical bromination, nucleophilic substitution, and oxidation , can potentially affect various biochemical pathways . These reactions can lead to the formation of new compounds, which can have downstream effects on various biochemical processes.

Pharmacokinetics

For instance, the presence of the benzylic amine group can potentially affect the compound’s absorption and distribution. The compound’s metabolism and excretion would depend on various factors, including its interactions with enzymes and transporters in the body.

Result of Action

The compound’s reactions, such asfree radical bromination, nucleophilic substitution, and oxidation , can lead to changes in its structure . These changes can potentially affect the compound’s interaction with its targets, leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific biological context. For instance, the compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, can be affected by these factors .

properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(2)18-12-16-9-6-10-17(11-16)19-13-15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJFQHRCGSPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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